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Abstract

SR-1114 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the
degradation of the transcriptional coactivator ENL. This technical guide provides an in-depth
overview of the therapeutic potential of SR-1114, with a focus on its application in acute
myeloid leukemia (AML). We detail its mechanism of action, summarize key quantitative data,
and provide comprehensive experimental protocols for its evaluation. Visualizations of the
underlying signaling pathways, experimental workflows, and logical relationships are presented
to facilitate a deeper understanding of SR-1114's biological activity and therapeutic promise.

Introduction

The transcriptional coactivator ENL is a critical dependency for the survival and proliferation of
various cancer cells, particularly in the context of acute myeloid leukemia (AML).[1][2] ENL,
through its YEATS domain, recognizes acetylated histone tails and plays a pivotal role in the
regulation of oncogenic gene expression programs, including those driven by HOXA9/10, MYB,
and MYC.[1][3] The development of small molecules that can effectively target and inhibit such
transcriptional regulators represents a promising therapeutic strategy.
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SR-1114 is a novel heterobifunctional molecule that leverages the PROTAC technology to
selectively target ENL for degradation.[1] It consists of a ligand that binds to the ENL protein, a
linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This ternary
complex formation facilitates the ubiquitination and subsequent proteasomal degradation of
ENL, leading to the suppression of its downstream oncogenic signaling. This guide will explore
the preclinical data supporting the therapeutic potential of SR-1114.

Mechanism of Action

SR-1114 functions by hijacking the cell's natural protein disposal system, the ubiquitin-
proteasome pathway, to eliminate the ENL protein. The process can be summarized in the
following steps:

o Ternary Complex Formation: SR-1114, with its two distinct ligands, simultaneously binds to
the ENL protein and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[1][5]
This brings ENL into close proximity with the E3 ligase machinery.

» Ubiquitination: The CRL4-CRBN complex, now associated with ENL, catalyzes the transfer
of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the
surface of ENL.

» Proteasomal Degradation: The polyubiquitinated ENL is recognized by the 26S proteasome,
a large protein complex that degrades tagged proteins into smaller peptides, effectively
eliminating ENL from the cell.[5]

o Catalytic Cycle: After ENL degradation, SR-1114 is released and can engage another ENL
protein and E3 ligase complex, allowing for multiple rounds of degradation with a single
molecule of the PROTAC.

This targeted degradation of ENL leads to the downregulation of its target genes, which are
crucial for the survival and proliferation of leukemia cells.[1][6]

Quantitative Data

The efficacy of SR-1114 in inducing the degradation of ENL has been quantified in various AML
cell lines. The half-maximal degradation concentration (DC50) is a key metric used to assess
the potency of a PROTAC.
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Cell Line Cancer Type DC50 (nM) Reference
Acute Myeloid

MV4;11 ) 150 [1]4]
Leukemia

Acute Myeloid
MOLM-13 _ 311 [1][4]
Leukemia

Acute Myeloid
OCI/AML-2 _ 1650 [1][4]
Leukemia

Experimental Protocols
Cell Culture

Cell Lines: MV4;11, MOLM-13, and OCI/AML-2 cells are cultured in RPMI-1640 medium
supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for ENL Degradation

Cell Treatment: Seed cells at a density of 1 x 106 cells/mL and treat with various
concentrations of SR-1114 or DMSO as a vehicle control for the desired time points (e.g., 4,
16, 24 hours).

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in
RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay Kkit.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel
and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

o Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20
(TBST) for 1 hour at room temperature.
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[e]

Incubate the membrane with a primary antibody against ENL overnight at 4°C.

Wash the membrane three times with TBST.

o

[¢]

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

[¢]

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection reagent and an imaging system. Use an antibody against a housekeeping protein
(e.g., B-actin or GAPDH) as a loading control.

Quantitative Real-Time PCR (gRT-PCR) for Target Gene
Expression

o Cell Treatment and RNA Extraction: Treat cells with SR-1114 as described for the Western
blot protocol. Extract total RNA using a commercially available RNA isolation Kkit.

o cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

e gRT-PCR: Perform gRT-PCR using a SYBR Green-based master mix and primers specific
for ENL target genes (HOXA9, MYC, MYB) and a housekeeping gene (e.g., GAPDH or
ACTB) for normalization.

o Data Analysis: Calculate the relative gene expression using the AACt method.

Mass Spectrometry-based Proteomics

o Sample Preparation: Treat cells with SR-1114 or DMSO. Lyse the cells and digest the
proteins into peptides using trypsin.

o Tandem Mass Tag (TMT) Labeling: Label the peptides from different treatment conditions
with isobaric TMT reagents.

o LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).
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» Data Analysis: Identify and quantify the proteins using proteomics software. The relative
abundance of proteins across different conditions is determined by the reporter ion
intensities from the TMT tags.

High-Throughput Synthesis of SR-1114 via SUFEx Click
Chemistry

The synthesis of SR-1114 and its analogs can be accelerated using Sulfur(VI) Fluoride
Exchange (SUFEX) click chemistry in a high-throughput format.[1][7][8]

» Reactant Preparation: Prepare stock solutions of an ENL-binding precursor molecule
modified with a SuFExable handle (e.g., an iminosulfur oxydifluoride) and a library of linker-
thalidomide fragments in a suitable solvent like DMSO.

e Miniaturized Reaction: In a multi-well plate (e.g., 384-well), dispense small volumes of the
ENL-binding precursor stock solution.

 Library Addition: Add the linker-thalidomide fragment library to the wells, with each well
receiving a unique fragment.

e Reaction Incubation: Allow the reactions to proceed, typically overnight at room temperature.

 Direct-to-Biology Screening: The resulting crude reaction products can often be directly
screened in biological assays without the need for purification, significantly accelerating the
discovery process.

Visualizations
Signaling Pathway of SR-1114-Mediated ENL
Degradation
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Caption: SR-1114-mediated degradation of ENL protein.

Experimental Workflow for Assessing SR-1114 Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Investigating the Therapeutic Potential of SR-1114: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12409305/docs#investigating-the-therapeutic-
potential-of-sr-1114-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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